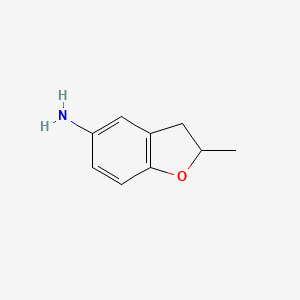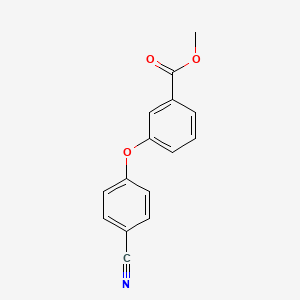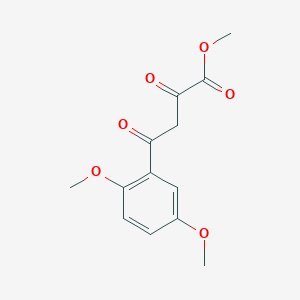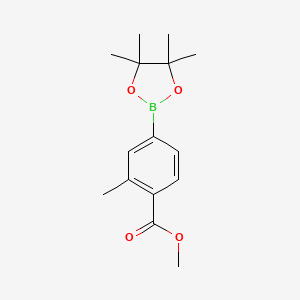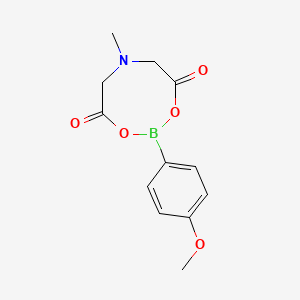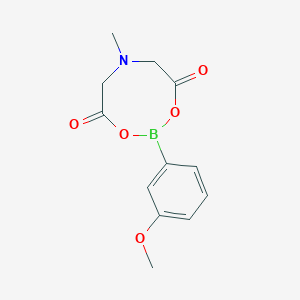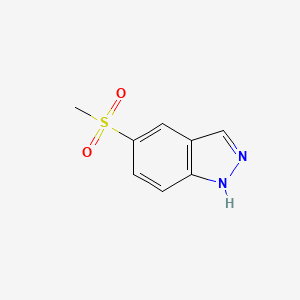
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione
描述
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione: is an organic compound with the molecular formula C9H10N2S2 and a molecular weight of 210.32 g/mol . This compound belongs to the class of thiadiazolidines, which are known for their diverse biological activities and applications in various fields of science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione typically involves the reaction of phenylhydrazine with carbon disulfide in the presence of a base, followed by cyclization with methyl isothiocyanate . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods:
化学反应分析
Types of Reactions:
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiadiazolidine ring is substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted thiadiazolidines.
科学研究应用
Chemistry: 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds .
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains .
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
作用机制
The mechanism of action of 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione involves its interaction with cellular targets such as enzymes and DNA . The compound can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways in microorganisms . Additionally, it can intercalate into DNA, causing damage to the genetic material of cancer cells .
相似化合物的比较
- 4-Phenyl-1,3,4-thiadiazolidine-2-thione
- 5-Methyl-1,3,4-thiadiazolidine-2-thione
- 1,3,4-Thiadiazolidine-2,5-dithione
Comparison:
- 4-Phenyl-1,3,4-thiadiazolidine-2-thione: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity .
- 5-Methyl-1,3,4-thiadiazolidine-2-thione: Lacks the phenyl group at the 4-position, which can influence its solubility and interaction with biological targets .
- 1,3,4-Thiadiazolidine-2,5-dithione: Contains an additional sulfur atom, which can significantly alter its chemical properties and potential applications .
5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione stands out due to its unique combination of a phenyl group and a methyl group, which contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S2/c1-7-11(10-9(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSZMPNTRCHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(NC(=S)S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396215 | |
| Record name | 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38951-60-9 | |
| Record name | 5-Methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-phenyl-1,3,4-thiadiazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


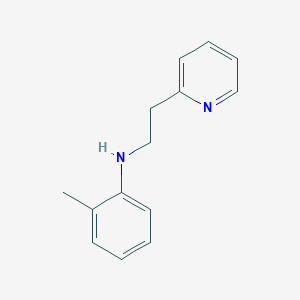

![5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B3022850.png)
